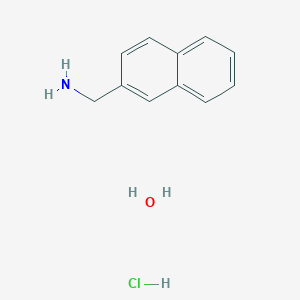
1-(2-Naphthyl)methanamine hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Naphthyl)methanamine hydrochloride hydrate is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is primarily used in proteomics research and serves as an intermediate in organic synthesis . This compound is known for its role in the preparation of dyes and pigments .
Vorbereitungsmethoden
The synthesis of 1-(2-Naphthyl)methanamine hydrochloride hydrate typically involves the reaction of 2-naphthaldehyde with methylamine under basic conditions . The reaction is carried out in a solvent such as tetrahydrofuran, and the product is then purified through crystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Naphthyl)methanamine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthylmethanone derivatives.
Reduction: It can be reduced to form naphthylmethanol derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted naphthyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Naphthyl)methanamine hydrochloride hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Naphthyl)methanamine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .
Vergleich Mit ähnlichen Verbindungen
1-(2-Naphthyl)methanamine hydrochloride hydrate can be compared with other similar compounds such as:
2-(Aminomethyl)naphthalene: This compound has a similar structure but differs in the position of the amine group.
Naphthylmethanol: This compound is a reduction product of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
naphthalen-2-ylmethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H11N.ClH.H2O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;;/h1-7H,8,12H2;1H;1H2 |
InChI-Schlüssel |
HHYASHYRKMWKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CN.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
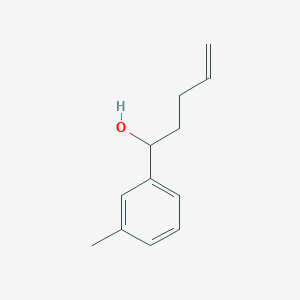
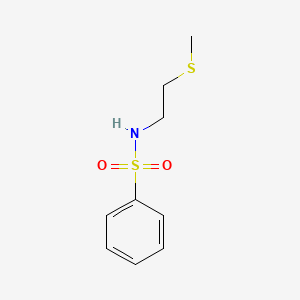

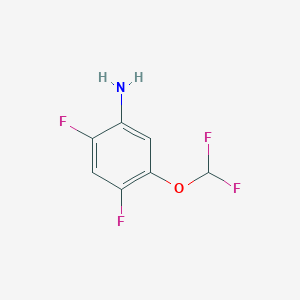
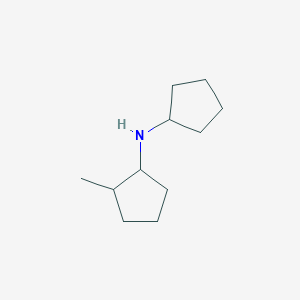
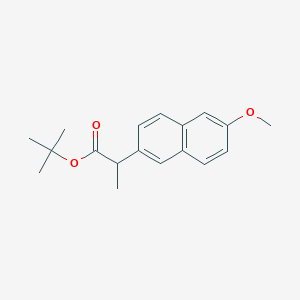
![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
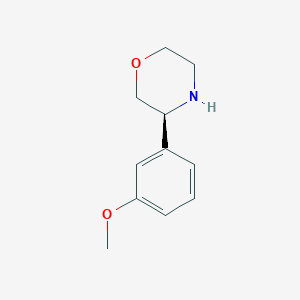
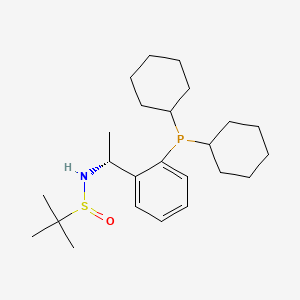
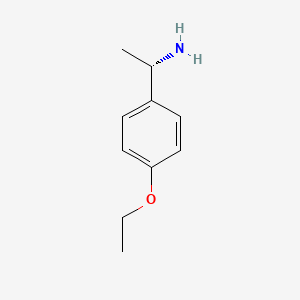
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)

